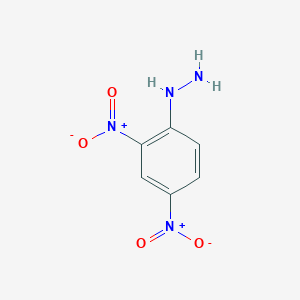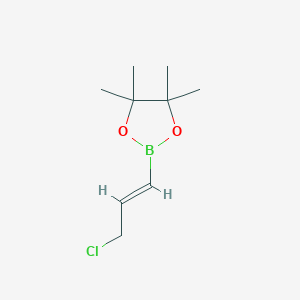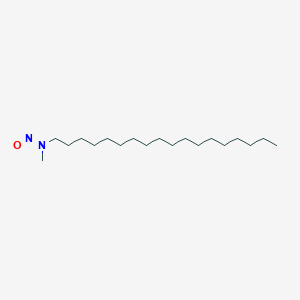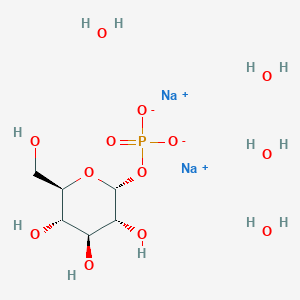
2-(Chloromethyl)-3,5-dimethyl-4-nitropyridine
Overview
Description
The compound "2-(Chloromethyl)-3,5-dimethyl-4-nitropyridine" is a derivative of pyridine, which is a heterocyclic aromatic organic compound with the chemical formula C5H5N. Pyridine derivatives are known for their various applications in chemical synthesis and pharmaceuticals due to their unique structural and electronic properties. The presence of chloromethyl, nitro, and methyl groups in the compound suggests that it may have interesting reactivity and potential use in various chemical transformations .
Synthesis Analysis
The synthesis of related pyridine derivatives often involves multi-step reactions, starting from simpler pyridine compounds. For instance, the synthesis of "2-Chloromethyl-4-methoxy-3,5-dimethylpyridine Hydrochloride" involves the oxidation of 2,3,5-trimethylpyridine to its N-oxide, followed by nitration, methoxylation, acetoxylation, hydrolysis, and finally halogenation with thionyl chloride to introduce the chloromethyl group . This multi-step process highlights the complexity and precision required in synthesizing such compounds. Although the exact synthesis of "this compound" is not detailed in the provided papers, similar methodologies could be applied or adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of pyridine derivatives can be analyzed using various spectroscopic techniques, including X-ray crystallography, IR, NMR, and electronic spectroscopy. For example, the structure of "2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile" was determined using X-ray analysis, revealing the presence of hydrogen bonds and aromatic π-π stacking interactions . Similarly, the molecular structures of other nitropyridine derivatives have been determined using DFT calculations and compared with experimental X-ray data . These studies provide insights into the molecular geometry, electronic distribution, and potential reactive sites of the compounds.
Chemical Reactions Analysis
Pyridine derivatives can undergo various chemical reactions, including nucleophilic substitutions, nitration, and halogenation. For instance, "3-Nitro-1,5-naphthyridine" and its derivatives react with chloromethyl phenyl sulfone to give substitution products . The reactivity of these compounds can be influenced by the presence of electron-withdrawing or electron-donating groups, which affect the electron density distribution within the molecule. Theoretical calculations, such as HOMO-LUMO energy analysis, can provide further understanding of the reactivity and stability of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives, such as melting points, solubility, and spectral properties, are crucial for their practical applications. The absorption and fluorescence properties of these compounds can be influenced by their molecular structure and the solvent used . Additionally, the vibrational properties, as studied by IR and Raman spectroscopy, can provide information about the molecular interactions and stability of the crystal packing . The thermodynamic properties and hyperpolarizability values are also important parameters that can be related to the compound's potential applications in materials science .
Scientific Research Applications
Electron Spin Resonance Studies : Research by Cottrell and Rieger (1967) involved electron spin resonance spectra of substituted pyridines, including 2-chloro-5-nitropyridine, a related compound to 2-(Chloromethyl)-3,5-dimethyl-4-nitropyridine. This study provides insights into the hyperfine splitting constants and the ionization processes of such compounds (Cottrell & Rieger, 1967).
Synthetic Routes and Characterization : Xu Bao-cai (2004) detailed the synthesis of a closely related compound, 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine Hydrochloride, highlighting the step-by-step process and the structure characterization methods. This study can be helpful in understanding the synthetic pathways and structural analysis of similar compounds (Xu Bao-cai, 2004).
Molecular and Crystal Structures Analysis : Bryndal et al. (2012) investigated the molecular and crystal structures of derivatives of 2-amino-4-methylpyridine, including nitropyridines. This research is relevant for understanding the structural properties of compounds like this compound (Bryndal et al., 2012).
Kinetics and Reactivity Studies : The study by El-Bardan et al. (2002) focused on the kinetics of reactions involving substituted anilines with 2-chloro-5-nitropyridine. This research offers valuable information on the reactivity and interaction of compounds similar to this compound (El-Bardan et al., 2002).
Vibrational Spectroscopy Analysis : Hanuza et al. (1997) conducted a study on the vibrational properties of 3-chloro- and 3-bromo-2,6-dimethyl-4-nitropyridine N-oxide. Insights from this research are relevant to understanding the vibrational characteristics of similar nitropyridine compounds (Hanuza et al., 1997).
properties
IUPAC Name |
2-(chloromethyl)-3,5-dimethyl-4-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2/c1-5-4-10-7(3-9)6(2)8(5)11(12)13/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZDCRETVAXMALU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1[N+](=O)[O-])C)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80459057 | |
| Record name | 2-(Chloromethyl)-3,5-dimethyl-4-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80459057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
153476-68-7 | |
| Record name | 2-(Chloromethyl)-3,5-dimethyl-4-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80459057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 2-(Chloromethyl)-3,5-dimethyl-4-nitropyridine in pharmaceutical synthesis?
A: This compound serves as a key intermediate in synthesizing omeprazole [, ]. Its structure, featuring a reactive chloromethyl group, facilitates crucial reactions with other molecules, like 2-mercapto-5-methoxybenzimidazole, ultimately leading to the formation of omeprazole [].
Q2: Are there alternative synthetic routes for this compound, and how do they compare in terms of efficiency?
A: Yes, various methods exist for synthesizing this compound. One approach involves a multi-step process utilizing 2,3,5-trimethylpyridine as the starting material []. This method includes oxidation, nitration, rearrangement, hydrolysis, and chlorination steps, achieving an overall yield exceeding 70% []. Another approach employs trichloroisocyanuric acid for the direct chlorination of 2,3,5-dimethyl-4-nitropyridine-N-oxide []. This alternative route offers a potentially more efficient synthesis, contributing to an overall omeprazole yield of 48.7% [].
Q3: How is the structure of this compound confirmed?
A: The molecular structure of this compound has been validated through ¹H NMR spectroscopy []. This technique provides detailed information about the hydrogen atoms within the molecule, confirming its structural identity.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(benzenesulfonyl)phenyl]-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide](/img/structure/B122627.png)











